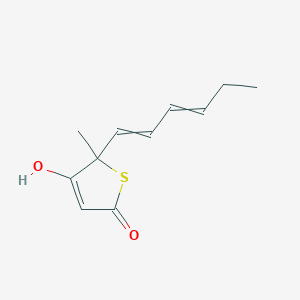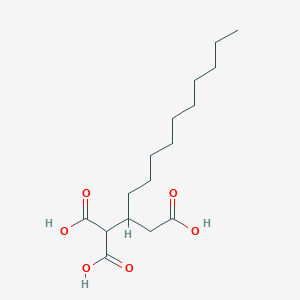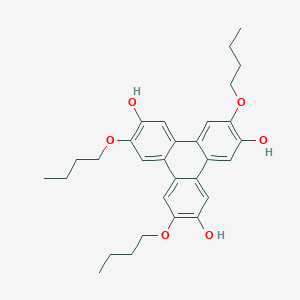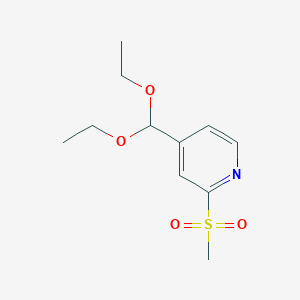
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one is an organic compound with a unique structure that includes a thiophene ring substituted with a hydroxy group, a methyl group, and a hexa-1,3-dien-1-yl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene and a sulfur source under acidic conditions.
Substitution Reactions: The introduction of the hydroxy and methyl groups can be achieved through electrophilic substitution reactions. For example, hydroxylation can be performed using reagents like hydrogen peroxide or osmium tetroxide, while methylation can be achieved using methyl iodide in the presence of a base.
Attachment of the Hexa-1,3-dien-1-yl Side Chain: This can be accomplished through a Heck reaction, where the thiophene ring is coupled with a hexa-1,3-dien-1-yl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the double bonds in the hexa-1,3-dien-1-yl side chain using hydrogenation with a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated thiophene derivative.
Substitution: Formation of halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hexa-1,3-dien-1-ylbenzene: Similar in structure but with a benzene ring instead of a thiophene ring.
2-((1E,3Z)-hexa-1,3-dien-1-yl)thiirane: Similar in structure but with a thiirane ring instead of a thiophene ring.
Uniqueness
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one is unique due to the presence of both a hydroxy group and a hexa-1,3-dien-1-yl side chain on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
646517-38-6 |
|---|---|
Fórmula molecular |
C11H14O2S |
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
5-hexa-1,3-dienyl-4-hydroxy-5-methylthiophen-2-one |
InChI |
InChI=1S/C11H14O2S/c1-3-4-5-6-7-11(2)9(12)8-10(13)14-11/h4-8,12H,3H2,1-2H3 |
Clave InChI |
XHGYGRITUSNNBH-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC=CC1(C(=CC(=O)S1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)
![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)

![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B12611245.png)

![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)


![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)

![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)

